

Application Notes and Protocols: Combining DRP-104 with Immune Checkpoint Inhibitors

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Compound of Interest

Compound Name: Antitumor agent-104

Cat. No.: B12375025

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Introduction

DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2]} By inhibiting multiple glutamine-dependent metabolic pathways, DRP-104 exerts direct antitumor effects and robustly remodels the tumor immune microenvironment (TME).^{[1][3]} Rapidly proliferating cancer cells are often highly dependent on glutamine, and its antagonism can lead to metabolic crisis and cell death.^[3] Furthermore, glutamine deprivation in the TME can alleviate the immunosuppressive conditions that hinder effective anti-tumor immune responses.^{[1][4]}

Preclinical studies have demonstrated that DRP-104, both as a monotherapy and in combination, can induce significant tumor growth inhibition.^{[1][3]} Notably, its combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies has shown synergistic efficacy, leading to improved survival and durable cures in various cancer models.^{[1][2][3]} This synergy is attributed to DRP-104's ability to enhance the infiltration and function of multiple immune cells, including T cells, NK cells, and M1-polarized macrophages, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).^{[1][5][6]}

These application notes provide a summary of key preclinical data and detailed protocols for researchers investigating the combination of DRP-104 with immune checkpoint inhibitors.

Data Presentation

Table 1: In Vivo Efficacy of DRP-104 as a Single Agent and in Combination with Anti-PD-1

Tumor Model	Treatment Group	Dose and Schedule	Tumor Growth Inhibition (TGI) (%)	Median Survival (Days)	Long-term Cures/Total Mice	Reference
MC38 (Colon Cancer)	Vehicle	-	-	13	0/10	[1]
DRP-104	0.5 mg/kg, s.c., q.d. 5 days on/2 off	96	31	Not Reported	[1]	
DRP-104	1.4 mg/kg, s.c., q.d. 5 days on/2 off	101	38	Not Reported	[1]	
Anti-PD-1	100 µg, i.p., q4d x 4 doses	Significant	Not Reported	Not Reported	[2]	
DRP-104 + Anti-PD-1	0.3 mg/kg DRP-104 + 100 µg Anti-PD-1	Significantly improved vs. monotherapy	Not Reported	Not Reported	[2]	
CT26 (Colon Cancer)	Vehicle	-	-	Not Reported	0/8	[1]
Anti-PD-1	10 mg/kg, i.p., q4d x 8	Minimal	Not Reported	Not Reported	[1]	
DRP-104	0.5 mg/kg, s.c., q.d. 5 days on/2 off	Significant	Not Reported	3/8	[1]	

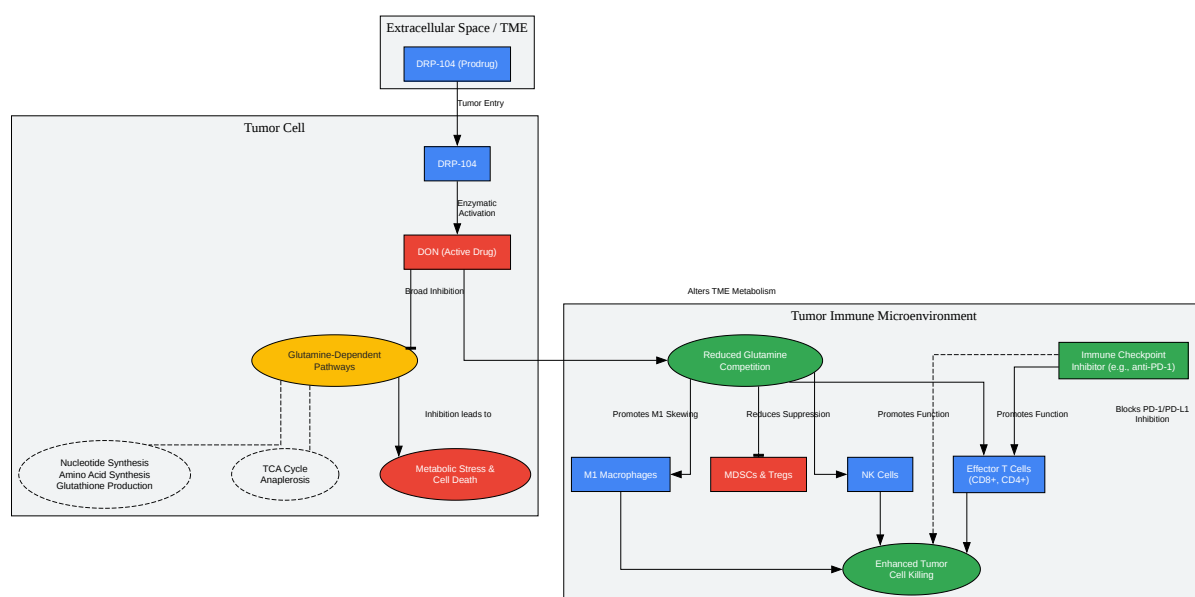
DRP-104	1.4 mg/kg, s.c., q.d. 5 days on/2 off	Significant	Not Reported	5/8	[1]
DRP-104 + Anti-PD-1	0.5 mg/kg DRP-104 + 10 mg/kg Anti-PD-1	Enhanced vs. monothera py	Significantl y enhanced	Not Reported	[1]
DRP-104 + Anti-PD-1	1.4 mg/kg DRP-104 + 10 mg/kg Anti-PD-1	Enhanced vs. monothera py	Significantl y enhanced	Not Reported	[1]
LUSC GEMM (Lung Cancer)	Vehicle	-	-	Not Reported	Not Reported [3]
DRP-104	1 mg/kg, s.c., q.d. 5 days on/2 off	Significant	Not Reported	Not Reported	[3]
Anti-PD-1	10 mg/kg, i.p., q4d	Not Responsiv e	Not Reported	Not Reported	[3]
DRP-104 + Anti-PD-1	1 mg/kg DRP-104 + 10 mg/kg Anti-PD-1	Synergistic	Not Reported	Not Reported	[3]

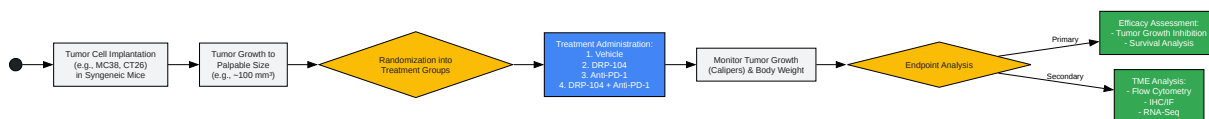
Table 2: Immunomodulatory Effects of DRP-104 in the Tumor Microenvironment

Tumor Model	Treatment	Immune Cell Population	Change	Method of Analysis	Reference
MC38	DRP-104	Tumor-Infiltrating Leukocytes (CD45+)	Increased	Flow Cytometry	[1]
CD3+ T Cells	Increased	Flow Cytometry	[1]		
CD4+ T Cells	Increased	Flow Cytometry	[1]		
CD8+ T Cells	Increased	Flow Cytometry	[1]		
Proliferating (Ki67+) CD8+ T Cells	Increased	Flow Cytometry	[1]		
Tumor-Associated Macrophages (TAMs)	Polarized to M1 phenotype	Flow Cytometry	[1]		
Myeloid-Derived Suppressor Cells (MDSCs)	Decreased	Flow Cytometry	[1]		
Keap1 Mutant Lung Cancer	DRP-104	T Cell Infiltration	Increased	Immunohistochemistry (CD3)	[5]
Exhausted CD4 & CD8 T Cells	Decreased	Multimodal Single-Cell Sequencing	[5]		

Regulatory T Cells (Tregs)	Decreased	Multimodal Single-Cell Sequencing	[5]
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Signaling Pathways and Experimental Workflows





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